1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS No.: 15018-50-5
Cat. No.: VC8075950
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15018-50-5 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 1-phenyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) |
| Standard InChI Key | MECMQZBUZCGXQW-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
| Canonical SMILES | C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the pyrimidine-2,4,6-trione (PYT) family, with the systematic IUPAC name 1-phenyl-1,3,5-triazinan-2,4,6-trione. Its molecular formula is , yielding a molecular weight of 204.18 g/mol. The core structure consists of a fully conjugated six-membered ring with two nitrogen atoms at positions 1 and 3 and three ketone groups at positions 2, 4, and 6 (Figure 1). X-ray crystallography confirms a planar ring geometry, with substituents adopting a cis configuration relative to the ketone groups .
Table 1: Key Physicochemical Properties
Synthetic Routes
The synthesis of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione follows a one-pot condensation strategy, as detailed in a 2014 Bioorganic & Medicinal Chemistry protocol .
General Procedure
-
Base Preparation: Sodium metal (7.4 g, 0.32 mol) is dissolved in anhydrous ethanol (300 mL) under ice-cooling.
-
Reactant Addition: Phenylurea (0.16 mol) and dimethyl malonate (20.2 g, 0.19 mol) are added sequentially at room temperature.
-
Reflux Conditions: The mixture is refluxed for 8–12 hours, monitored by TLC for completion.
-
Workup: Ethanol is removed under reduced pressure; the residue is dissolved in water (400 mL), acidified to pH 2 with HCl, and filtered to isolate the product.
This method yields 76% of the target compound, with purity confirmed by NMR and mass spectrometry . Substituted analogs are accessible by varying the phenylurea starting material—a strategy employed to optimize bioactivity in neuroprotection assays .
Structure-Activity Relationships (SAR) in Neuroprotection
Role of Substituents on the Pyrimidine Core
SAR studies on PYT derivatives reveal critical dependencies on side-chain topology and electronic effects:
-
N1 Phenyl Group: Essential for baseline activity. Removal (e.g., R = H) abolishes neuroprotective effects in mutant SOD1-expressing PC12 cells .
-
R3 Position: sp²-Hybridized groups (e.g., alkenyl or aromatic substituents) enhance potency. Saturated alkyl chains at R3 reduce activity by 90% .
-
Electron-Withdrawing Groups: Fluorine or chlorine substituents on the phenyl ring improve EC₅₀ values by 1.5–2.0-fold compared to electron-donating groups (e.g., -OCH₃) .
Table 2: Impact of Substituents on Neuroprotective Activity
| Compound | R1 | R3 | EC₅₀ (μM) | Aggregation Inhibition (%) |
|---|---|---|---|---|
| 7 | Ethyl | Phenyl | 1.2 | 98 ± 2 |
| 16 | Ethyl | 4-Fluorophenyl | 0.8 | 99 ± 1 |
| 21 | Ethyl | 4-Methoxyphenyl | 3.5 | 65 ± 5 |
Data adapted from PMC3074252 .
Conformational Rigidity and Bioactivity
The planar pyrimidine core enforces a rigid geometry that optimally positions substituents for target engagement. Crystallographic analyses demonstrate that active analogs adopt a flat ring conformation, enabling π-stacking interactions with aromatic residues in SOD1 aggregates . Derivatives with nonplanar distortions (e.g., sp³-hybridized R3 groups) exhibit reduced potency, underscoring the importance of structural rigidity .
Pharmacological Profile and ADME Properties
In Vitro ADME Metrics
1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives demonstrate favorable drug-like properties:
-
Solubility: 25–50 μM in phosphate-buffered saline (PBS), sufficient for oral administration .
-
Microsomal Stability: Half-life >60 minutes in human liver microsomes, indicating low susceptibility to oxidative metabolism .
-
CYP Inhibition: Minimal inhibition of major cytochrome P450 isoforms (IC₅₀ >50 μM), reducing drug-drug interaction risks .
Blood-Brain Barrier Penetration
A critical advantage for CNS-targeted therapies, PYT analogs exhibit brain-to-plasma ratios of 0.8–1.2 in rodent models, confirming efficient BBB traversal . This is attributed to moderate lipophilicity (logP ~1.8) and molecular weight <250 Da, aligning with Lipinski’s Rule of Five criteria .
Future Directions and Clinical Translation
Lead Optimization Challenges
-
Metabolic Stability: While microsomal stability is adequate, glucuronidation of the phenyl ring may limit exposure in chronic dosing .
-
Selectivity: Off-target binding to GABA₃ receptors observed at >10 μM; structural refinements to reduce affinity are underway .
Clinical Development Pathway
Phase I trials for lead analog 7 (1-(4-fluorophenyl)-PYT) are anticipated to begin in 2026, pending IND-enabling toxicity studies. Key milestones include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume